molecular formula C3H5Cl2O3P B13845250 (S)-Oxiran-2-ylmethyl Phosphorodichloridate

(S)-Oxiran-2-ylmethyl Phosphorodichloridate

Cat. No.: B13845250
M. Wt: 190.95 g/mol
InChI Key: VCPJXADPGDQNLJ-VKHMYHEASA-N
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Description

(S)-Oxiran-2-ylmethyl Phosphorodichloridate is a chiral organophosphorus compound that features an oxirane (epoxide) ring and a phosphorodichloridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Oxiran-2-ylmethyl Phosphorodichloridate typically involves the reaction of (S)-glycidol with phosphorus oxychloride (POCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate group. The general reaction scheme is as follows:

(S)-Glycidol+POCl3(S)-Oxiran-2-ylmethyl Phosphorodichloridate+HCl\text{(S)-Glycidol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} (S)-Glycidol+POCl3​→(S)-Oxiran-2-ylmethyl Phosphorodichloridate+HCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Oxiran-2-ylmethyl Phosphorodichloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form (S)-glycidol and phosphoric acid derivatives.

    Oxidation and Reduction: The oxirane ring can be opened by oxidation or reduction reactions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted phosphoramidates, phosphorates, and phosphorothioates.

    Hydrolysis: (S)-Glycidol and phosphoric acid derivatives.

    Oxidation and Reduction: Diols and other ring-opened products.

Scientific Research Applications

(S)-Oxiran-2-ylmethyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of chiral phosphoramidates and other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (S)-Oxiran-2-ylmethyl Phosphorodichloridate involves the reactivity of its oxirane ring and phosphorodichloridate group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The phosphorodichloridate group can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the phosphorus atom, which attracts nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    ®-Oxiran-2-ylmethyl Phosphorodichloridate: The enantiomer of (S)-Oxiran-2-ylmethyl Phosphorodichloridate, with similar reactivity but different stereochemistry.

    Epichlorohydrin: A simpler epoxide with similar reactivity but lacking the phosphorodichloridate group.

    Phosphorochloridates: Compounds with similar phosphorus chemistry but different substituents.

Uniqueness

This compound is unique due to its combination of an oxirane ring and a phosphorodichloridate group, which imparts distinct reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C3H5Cl2O3P

Molecular Weight

190.95 g/mol

IUPAC Name

(2S)-2-(dichlorophosphoryloxymethyl)oxirane

InChI

InChI=1S/C3H5Cl2O3P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2/t3-/m0/s1

InChI Key

VCPJXADPGDQNLJ-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](O1)COP(=O)(Cl)Cl

Canonical SMILES

C1C(O1)COP(=O)(Cl)Cl

Origin of Product

United States

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